

1,10-Phenanthroline hydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,10-Phenanthroline hydrochloride

Cat. No.: B7788465

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1,10-Phenanthroline Hydrochloride**

Introduction

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound widely utilized as a chelating agent for various metal ions.^{[1][2]} Its hydrochloride salt, **1,10-phenanthroline hydrochloride**, is often used in research and analytical applications due to its enhanced solubility in aqueous solutions compared to its free base form. As a potent inhibitor of metalloproteases, particularly zinc-dependent enzymes, and a key reagent in the colorimetric determination of iron, a thorough understanding of its solubility in both water and common organic solvents is critical for researchers, scientists, and professionals in drug development.^[2] ^[3] This guide provides a comprehensive overview of the solubility profile of **1,10-phenanthroline hydrochloride**, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Solubility Profile

The solubility of 1,10-phenanthroline is highly dependent on its chemical form (free base, monohydrate, or hydrochloride salt) and the nature of the solvent. The hydrochloride salt is formed by the reaction of the basic nitrogen atoms with hydrochloric acid, resulting in a salt that is generally very soluble in water and other polar solvents.^[4]

Quantitative and qualitative solubility data for **1,10-phenanthroline hydrochloride** and its related monohydrate form are summarized in the table below. It is crucial to note the specific

form of the compound when preparing solutions.

Table 1: Solubility Data for 1,10-Phenanthroline and its Hydrochloride Salt

Solvent	Compound Form	Solubility	Temperature
Water	Hydrochloride	0.1 g/mL	Not Specified
	Monohydrate		
Water	Hydrochloride	Soluble	Not Specified
	Monohydrate		
Water	Monohydrate	1 part in ~300 parts water (~3.3 g/L)	Not Specified
DMSO	Monohydrate	~30 mg/mL	Not Specified
DMSO	Monohydrate	39 mg/mL (196.75 mM)	Not Specified
Dimethyl Formamide (DMF)	Monohydrate	~30 mg/mL	Not Specified
Ethanol	Monohydrate	~1 mg/mL	Not Specified
Ethanol	Monohydrate	100 mg/mL (gives a clear solution)	Not Specified
Acetone	Monohydrate	Soluble	Not Specified
Benzene	Monohydrate	1 part in ~70 parts benzene (~14.3 g/L)	Not Specified

Note: Data for the monohydrate form is included for comparison, as it is a common starting material and provides insight into the compound's behavior in organic solvents where data for the hydrochloride is less available.

Experimental Protocols

Accurate determination of solubility is essential for reproducible experimental results. The shake-flask method is a widely recognized and reliable technique for measuring the

thermodynamic equilibrium solubility of a compound.[5][6]

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

- **1,10-Phenanthroline hydrochloride**
- Selected solvent (e.g., deionized water, ethanol)
- Vials or flasks with airtight seals
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Centrifuge or filtration apparatus (e.g., syringe filters)
- UV-Vis Spectrophotometer or HPLC system

Procedure:

- Preparation: Add an excess amount of **1,10-phenanthroline hydrochloride** to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[5]
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed or filter the supernatant through a chemically resistant, non-adsorbing filter (e.g., PTFE).[6][8]

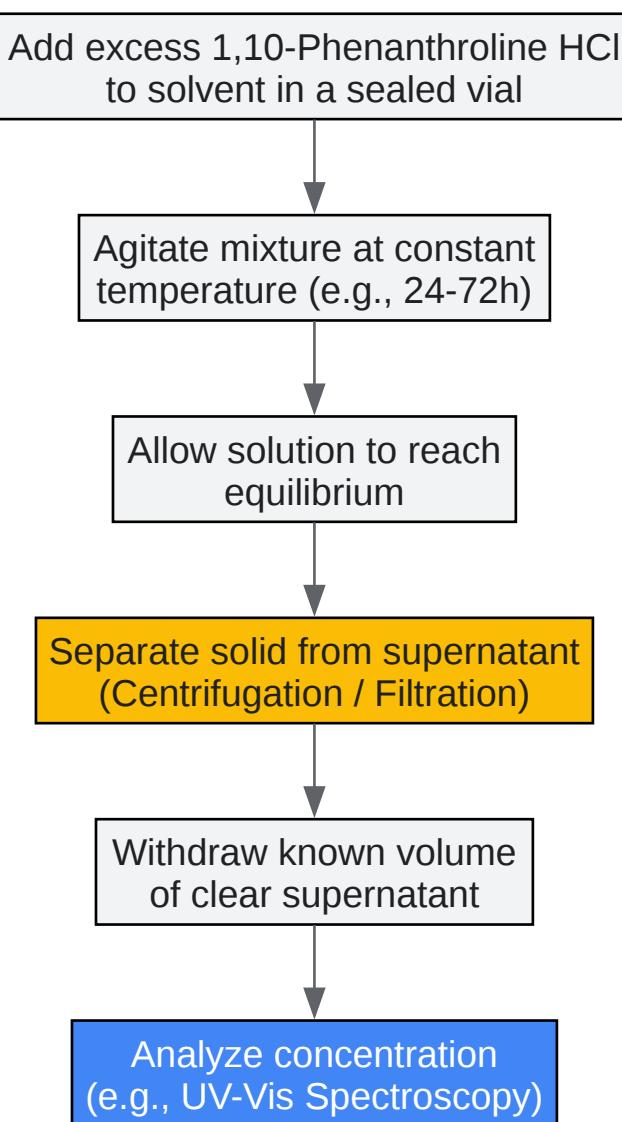
- Sample Analysis: Carefully withdraw a known volume of the clear supernatant.
- Quantification: Dilute the sample gravimetrically or volumetrically to a concentration suitable for analysis. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry (at λ_{max}) or HPLC, against a pre-established calibration curve.[\[6\]](#)[\[7\]](#)
- Calculation: Calculate the solubility from the measured concentration, accounting for any dilution steps.

Protocol 2: Preparation of 1,10-Phenanthroline Solution for Iron Determination

This protocol details the preparation of a 1,10-phenanthroline solution for a common application: the colorimetric analysis of iron. This serves as a practical example of its aqueous solubility.

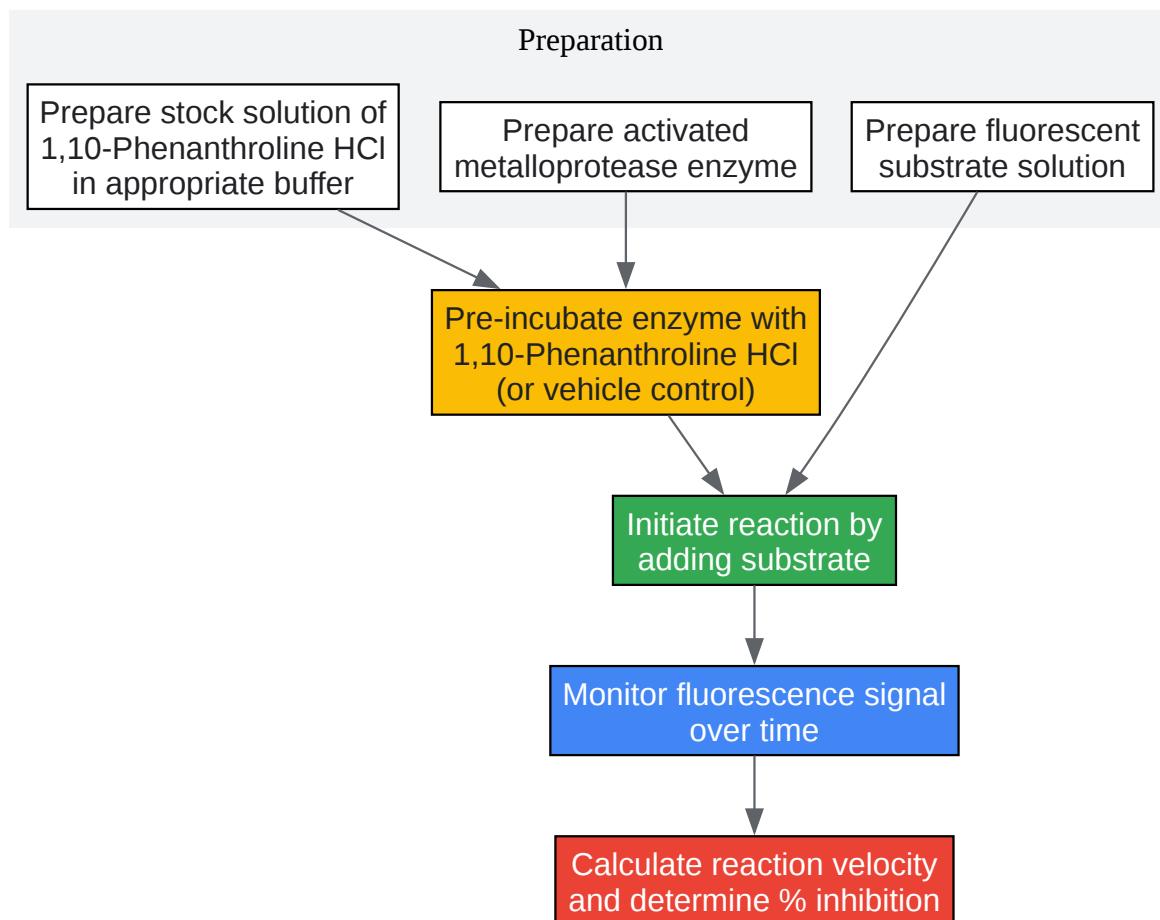
Materials:

- 1,10-Phenanthroline monohydrate (or hydrochloride salt, adjusting for molecular weight)
- Deionized water
- Volumetric flask (100 mL)
- Hot plate or water bath (optional)


Procedure:

- Weighing: Accurately weigh 0.1 g of 1,10-phenanthroline monohydrate.
- Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 50 mL of deionized water.
- Warming (if necessary): If the solid does not dissolve readily, the solution can be gently warmed to facilitate dissolution.[\[3\]](#)

- Final Preparation: Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 100 mL mark with deionized water and mix thoroughly.^[3] This creates a stable reagent solution for the assay.


Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the application of **1,10-phenanthroline hydrochloride**.

[Click to download full resolution via product page](#)

Workflow for Shake-Flask Solubility Determination.

[Click to download full resolution via product page](#)

Workflow for a Metalloprotease Inhibition Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,10-Phenanthroline hydrochloride monohydrate, 99.0+%, 18851-33-7 [chemkits.eu]

- 2. 2.benchchem.com [benchchem.com]
- 3. [chem321labspring11.pbworks.com](http://3.chem321labspring11.pbworks.com) [chem321labspring11.pbworks.com]
- 4. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9CIN2.H2O | BiochemoPharma [biochemopharma.fr]
- 5. [dissolutiontech.com](http://5.dissolutiontech.com) [dissolutiontech.com]
- 6. [ps.tbzmed.ac.ir](http://6.ps.tbzmed.ac.ir) [ps.tbzmed.ac.ir]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- To cite this document: BenchChem. [1,10-Phenanthroline hydrochloride solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7788465#1-10-phenanthroline-hydrochloride-solubility-in-water-and-organic-solvents\]](https://www.benchchem.com/product/b7788465#1-10-phenanthroline-hydrochloride-solubility-in-water-and-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com